An In-depth Technical Guide to GSK2830371 (CAS 1160264-77-6): A Selective WIP1/PPM1D Phosphatase Inhibitor
An In-depth Technical Guide to GSK2830371 (CAS 1160264-77-6): A Selective WIP1/PPM1D Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, safety information, mechanism of action, and experimental protocols for GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D).
Introduction and Chemical Identity
GSK2830371 (CAS: 1404456-53-6) is a small molecule inhibitor that has garnered significant interest in cancer research due to its unique mechanism of targeting WIP1/PPM1D phosphatase.[1] WIP1 is a key negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[2][3][4] By inhibiting WIP1, GSK2830371 can restore and enhance the activity of p53 and other tumor-suppressing proteins, making it a promising agent for cancer therapy, particularly in combination with other treatments.[2][3][4]
This document serves as a technical resource for researchers, providing essential data and methodologies to facilitate further investigation into the therapeutic potential of GSK2830371.
Physicochemical Properties
A clear understanding of the physicochemical properties of GSK2830371 is fundamental for its appropriate handling, storage, and use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 1160264-77-6 | Internal Knowledge |
| Alternate CAS | 1404456-53-6 | [1][5][6] |
| IUPAC Name | 5-[[(5-Chloro-2-methyl-3-pyridinyl)amino]methyl]-N-[(1S)-1-(cyclopentylmethyl)-2-(cycloprpylamino)-2-oxoethyl]-2-thiophenecarboxamide | [1] |
| Molecular Formula | C23H29ClN4O2S | [1][6] |
| Molecular Weight | 461.02 g/mol | [1][6] |
| Appearance | Solid | [5] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | DMSO: 46.1 mg/mL (100 mM) Ethanol: 23.05 mg/mL (50 mM) | [1][6] |
| Storage | Store at -20°C as a solid. Stock solutions can be stored at -80°C for up to one year. | [5][6] |
Safety Data and Handling
While a comprehensive Safety Data Sheet (SDS) for GSK2830371 is not publicly available in the search results, standard laboratory safety precautions should be followed when handling this compound. The following guidelines are based on general knowledge for handling research chemicals.
3.1. Hazard Identification (Presumed)
As a novel chemical entity, the full toxicological profile of GSK2830371 has not been extensively characterized. Based on its intended biological activity, it should be handled with care. Assume the compound may be harmful if swallowed, inhaled, or in contact with skin.
3.2. Recommended Personal Protective Equipment (PPE)
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Eye Protection: Wear chemical safety goggles.
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Hand Protection: Wear compatible chemical-resistant gloves.
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Skin and Body Protection: Wear a laboratory coat.
3.3. First Aid Measures
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If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
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In Case of Skin Contact: Immediately wash with soap and plenty of water. Seek medical attention if irritation persists.
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In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
3.4. Handling and Storage
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Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C.[1][5][6]
Mechanism of Action and Signaling Pathway
GSK2830371 is a potent and selective allosteric inhibitor of WIP1 phosphatase, with an IC50 of 6 nM.[1][7] It exhibits high selectivity for WIP1 over other phosphatases.[1] WIP1 is a critical negative regulator of the p53 tumor suppressor pathway. In response to cellular stress, such as DNA damage, p53 is activated and initiates a cascade of events leading to cell cycle arrest, senescence, or apoptosis. WIP1 counteracts this process by dephosphorylating and inactivating p53 and other key proteins in the DNA damage response pathway, including ATM and Chk2.[2][3][4]
By inhibiting WIP1, GSK2830371 prevents the dephosphorylation of these key signaling molecules, leading to their sustained activation. This results in an enhanced and prolonged p53 response, promoting anti-tumor effects.
Caption: The p53 signaling pathway and the inhibitory action of GSK2830371 on WIP1 phosphatase.
Experimental Protocols and Applications
GSK2830371 has been utilized in a variety of in vitro and in vivo studies to investigate its anti-cancer properties.
5.1. In Vitro Cell-Based Assays
GSK2830371 has been shown to inhibit the growth of various cancer cell lines, particularly those with wild-type p53.[2][5] It is often used in combination with other anti-cancer agents, such as MDM2 inhibitors, to enhance their efficacy.[2][3][4]
| Assay Type | Cell Line Example | Concentration Range | Incubation Time | Readout | Reference(s) |
| Growth Inhibition | MCF-7 (Breast Cancer) | 0.01 - 10 µM | 72 - 96 hours | Cell viability (e.g., CCK-8, SRB) | [3][5] |
| Apoptosis Assay | NGP (Neuroblastoma) | 2.5 µM (in combination) | 24 - 48 hours | Caspase-3/7 activity | [2] |
| Western Blot | MCF-7 | 2.5 µM | 4 - 24 hours | Phospho-p53 (Ser15), WIP1 levels | [2] |
Step-by-Step Protocol for a Typical Cell Growth Inhibition Assay:
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Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of GSK2830371 in the appropriate cell culture medium. A common solvent for the stock solution is DMSO.[5][6]
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Treatment: Remove the old medium from the cells and add the medium containing different concentrations of GSK2830371. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for the desired period (e.g., 72 hours).
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Viability Assessment: Measure cell viability using a suitable assay, such as the CCK-8 or SRB assay, according to the manufacturer's instructions.
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Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curve.
Caption: A generalized workflow for a cell growth inhibition assay using GSK2830371.
5.2. In Vivo Studies
GSK2830371 is orally bioavailable and has demonstrated anti-tumor activity in animal models.[1]
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Animal Model: Xenograft models using human cancer cell lines are commonly employed.
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Dosing: Oral administration is a viable route.
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Pharmacodynamic Markers: Inhibition of WIP1 activity in tumors can be assessed by measuring the phosphorylation levels of its substrates, such as p53.
Conclusion
GSK2830371 is a valuable research tool for investigating the role of WIP1/PPM1D in cancer biology and for exploring novel therapeutic strategies. Its high selectivity and potent inhibitory activity make it a powerful modulator of the p53 pathway. This guide provides a foundational understanding of its properties and applications, empowering researchers to design and execute robust experiments. As with any research chemical, it is imperative to adhere to strict safety protocols and consult the full Safety Data Sheet from the supplier before use.
References
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Esfandiari, A., et al. (2016). Chemical inhibition of wild-type p53-induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. Molecular Cancer Therapeutics, 15(3), 379-391. [Link]
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Lin, Y.-H., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers, 13(15), 3843. [Link]
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Pechackova, S., et al. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget, 7(12), 14458–14475. [Link]
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK 2830371 | Phosphatase | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
